A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Aurothioglucose
CAS No.: 12192-57-3
VCID: VC0519783
Molecular Formula: C6H31AuO5S
Molecular Weight: 412.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Aurothioglucose, also known as gold thioglucose, is a chemical compound with the formula AuSC₆H₁₁O₅. It is a derivative of glucose and has been historically used in the treatment of rheumatoid arthritis. The compound was part of a broader class of gold salts that were once widely used for their anti-inflammatory properties, although their efficacy and safety profiles have led to a decline in their use over time . Historical Use in Rheumatoid ArthritisAurothioglucose was first introduced as a treatment for rheumatoid arthritis in the mid-20th century. It was administered via intramuscular injection and was noted for its slow onset of action. Despite some positive responses from patients, its use was not uniformly effective, and it has largely been replaced by more modern disease-modifying antirheumatic drugs (DMARDs) . Mechanism of ActionThe exact mechanism of action of aurothioglucose is not fully understood, but research suggests it may inhibit certain inflammatory pathways. For instance, it has been shown to inhibit the induction of IL-6 and IL-8 in rheumatoid synovial fibroblasts by blocking the DNA-binding activity of NF-κB, a key transcription factor involved in inflammation . Additionally, aurothioglucose may affect adenylyl cyclase activity, which plays a role in various cellular processes related to inflammation . Inhibition of Cytokine Production
Aurothioglucose has been demonstrated to inhibit the production of IL-6 and IL-8 in cultured rheumatoid synovial fibroblasts, suggesting its potential anti-inflammatory effects . Anti-Cancer EffectsRecent research has explored the potential anti-cancer effects of aurothioglucose. It has been shown that gold nanoparticles loaded with thioglucose can release aurothioglucose upon near-infrared irradiation, exhibiting a combined effect of thermotherapy and chemotherapy . Proangiogenic EffectsAurothioglucose has also been found to enhance proangiogenic pathways, promoting vascular development and angiogenesis. This effect is observed in studies involving newborn mice, where aurothioglucose treatment altered gene expression related to endothelial cell signaling and vascular function . |
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CAS No. | 12192-57-3 | ||||||||
Product Name | Aurothioglucose | ||||||||
Molecular Formula | C6H31AuO5S | ||||||||
Molecular Weight | 412.34 g/mol | ||||||||
IUPAC Name | gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | ||||||||
Standard InChI | InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1 | ||||||||
Standard InChIKey | DWHOHDLMDHWAKJ-ZXFLYBOBSA-M | ||||||||
Isomeric SMILES | [HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] | ||||||||
SMILES | C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] | ||||||||
Canonical SMILES | [HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] | ||||||||
Appearance | Solid powder | ||||||||
Colorform | Yellow crystals | ||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||
Shelf Life | Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. | ||||||||
Solubility | Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |
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Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||
Synonyms | Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
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Reference | 1: Britt RD Jr, Velten M, Locy ML, Rogers LK, Tipple TE. The thioredoxin reductase-1 inhibitor aurothioglucose attenuates lung injury and improves survival in a murine model of acute respiratory distress syndrome. Antioxid Redox Signal. 2014 Jun 10;20(17):2681-91. doi: 10.1089/ars.2013.5332. PubMed PMID: 24295151; PubMed Central PMCID: PMC4026403. 2: Du Y, Zhang H, Lu J, Holmgren A. Glutathione and glutaredoxin act as a backup of human thioredoxin reductase 1 to reduce thioredoxin 1 preventing cell death by aurothioglucose. J Biol Chem. 2012 Nov 2;287(45):38210-9. doi: 10.1074/jbc.M112.392225. PubMed PMID: 22977247; PubMed Central PMCID: PMC3488090. 3: van Roon EN, van de Laar MA, Janssen M, Kruijsen MW, Jansen TL, Brouwers JR. Parenteral gold preparations. Efficacy and safety of therapy after switching from aurothioglucose to aurothiomalate. J Rheumatol. 2005 Jun;32(6):1026-30. PubMed PMID: 15940762. 4: Schmued LC. The progression of neuronal, myelin, astrocytic, and immunological changes in the rat brain following exposure to aurothioglucose. Brain Res. 2002 Sep 13;949(1-2):171-7. PubMed PMID: 12213313. 5: Gowring LE, Kobayashi TT, Lewin-Smith MR. Localized chrysiasis, aluminum salt deposition and dystrophic calcification a decade after gold injections. J Cutan Pathol. 2015 Aug;42(8):568-73. doi: 10.1111/cup.12506. PubMed PMID: 25950356. 6: Naruta E, Buko V. Hypolipidemic effect of pantothenic acid derivatives in mice with hypothalamic obesity induced by aurothioglucose. Exp Toxicol Pathol. 2001 Oct;53(5):393-8. PubMed PMID: 11817109. 7: Kishi E, Takahashi A, Ishimaru H, Ikarashi Y, Maruyama Y. Development of obesity and neurochemical backing in aurothioglucose-treated mice. Auton Neurosci. 2001 Sep 17;92(1-2):21-7. PubMed PMID: 11570700. 8: Wang C, Jiang Y, Li X, Hu L. Thioglucose-bound gold nanoparticles increase the radiosensitivity of a triple-negative breast cancer cell line (MDA-MB-231). Breast Cancer. 2015 Jul;22(4):413-20. doi: 10.1007/s12282-013-0496-9. PubMed PMID: 24114595. 9: Traber KE, Okamoto H, Kurono C, Baba M, Saliou C, Soji T, Packer L, Okamoto T. Anti-rheumatic compound aurothioglucose inhibits tumor necrosis factor-alpha-induced HIV-1 replication in latently infected OM10.1 and Ach2 cells. Int Immunol. 1999 Feb;11(2):143-50. PubMed PMID: 10069412. 10: Yoshida S, Kato T, Sakurada S, Kurono C, Yang JP, Matsui N, Soji T, Okamoto T. Inhibition of IL-6 and IL-8 induction from cultured rheumatoid synovial fibroblasts by treatment with aurothioglucose. Int Immunol. 1999 Feb;11(2):151-8. PubMed PMID: 10069413. 11: Smith AD, Guidry CA, Morris VC, Levander OA. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo. J Nutr. 1999 Jan;129(1):194-8. PubMed PMID: 9915899. 12: Gandin V, Fernandes AP. Metal- and Semimetal-Containing Inhibitors of Thioredoxin Reductase as Anticancer Agents. Molecules. 2015 Jul 14;20(7):12732-56. doi: 10.3390/molecules200712732. Review. PubMed PMID: 26184149. 13: Locy ML, Rogers LK, Prigge JR, Schmidt EE, Arnér ES, Tipple TE. Thioredoxin reductase inhibition elicits Nrf2-mediated responses in Clara cells: implications for oxidant-induced lung injury. Antioxid Redox Signal. 2012 Nov 15;17(10):1407-16. doi: 10.1089/ars.2011.4377. PubMed PMID: 22607006; PubMed Central PMCID: PMC3437047. 14: Ogasawara M, Hirose A, Ono M, Aritake K, Nozaki Y, Takahashi M, Okamoto N, Sakamoto S, Iwasaki S, Asanuma T, Taniguchi T, Urade Y, Onishi S, Saibara T, Oben JA. A novel and comprehensive mouse model of human non-alcoholic steatohepatitis with the full range of dysmetabolic and histological abnormalities induced by gold thioglucose and a high-fat diet. Liver Int. 2011 Apr;31(4):542-51. doi: 10.1111/j.1478-3231.2010.02443.x. PubMed PMID: 21382165. 15: Noguchi T, Makino S, Shinahara M, Nishiyama M, Hashimoto K, Terada Y. Effects of gold thioglucose treatment on central corticotrophin-releasing hormone systems in mice. J Neuroendocrinol. 2013 Apr;25(4):340-9. doi: 10.1111/jne.12011. PubMed PMID: 23253150. | ||||||||
PubChem Compound | 154701625 | ||||||||
Last Modified | Aug 15 2023 |
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